Methyl 3-phenoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMDCSPTJONPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198825 | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50789-43-0 | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-phenoxybenzoate, a significant chemical intermediate and a metabolite of various pyrethroid insecticides. This document details its chemical and physical properties, safety information, and provides plausible experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide elucidates the metabolic pathway of pyrethroid insecticides leading to the formation of methyl 3-phenoxybenzoate, a critical aspect for toxicological and environmental studies.

Introduction

Methyl 3-phenoxybenzoate (CAS No. 50789-43-0) is an aromatic ester that serves as a valuable building block in organic synthesis. Its structural motif, featuring a diphenyl ether linkage, is present in numerous biologically active molecules. Of particular significance to researchers in drug development and toxicology, methyl 3-phenoxybenzoate is a known metabolite of several synthetic pyrethroid insecticides, such as cyfluthrin.[1] Understanding its properties and formation is therefore crucial for assessing the environmental fate and metabolic impact of this important class of pesticides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl 3-phenoxybenzoate is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical and Physical Properties of Methyl 3-phenoxybenzoate

| Property | Value | Reference(s) |

| CAS Number | 50789-43-0 | [2][3][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [2][4] |

| Molecular Weight | 228.24 g/mol | [2][4] |

| Boiling Point | 150-153 °C at 1.5 Torr | [2] |

| Density | ~1.153 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety Information

Methyl 3-phenoxybenzoate is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and storage.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of methyl 3-phenoxybenzoate, compiled from established organic chemistry principles and available literature on similar compounds.

Synthesis

A common and effective method for the synthesis of methyl 3-phenoxybenzoate is the Fischer esterification of 3-phenoxybenzoic acid.

4.1.1. Fischer Esterification of 3-Phenoxybenzoic Acid

This protocol describes the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol.

-

Materials:

-

3-Phenoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-phenoxybenzoate.

-

Purification

The crude product from the synthesis can be purified using recrystallization or column chromatography.

4.2.1. Recrystallization

-

Dissolve the crude methyl 3-phenoxybenzoate in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

4.2.2. Column Chromatography

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The identity and purity of methyl 3-phenoxybenzoate can be confirmed using a combination of spectroscopic and chromatographic techniques.

4.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).

-

MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methyl ester protons (δ ~3.9 ppm).

-

¹³C NMR: Expected signals for the carbonyl carbon (~166 ppm), aromatic carbons (δ 115-160 ppm), and the methoxy carbon (~52 ppm).

Metabolic Pathway of Pyrethroids

Methyl 3-phenoxybenzoate is a metabolite formed during the degradation of certain pyrethroid insecticides. The primary metabolic pathway involves the hydrolysis of the ester linkage in the parent pyrethroid, followed by further oxidation and, in some cases, esterification. The diagram below illustrates a generalized metabolic pathway for a pyrethroid insecticide leading to the formation of methyl 3-phenoxybenzoate.

Figure 1: Generalized metabolic pathway of pyrethroid insecticides.

This diagram illustrates that the initial step in the metabolism of many pyrethroid insecticides is the cleavage of the ester bond by carboxylesterases. This hydrolysis yields 3-phenoxybenzoic acid and/or 3-phenoxybenzyl alcohol. The alcohol can be further oxidized to the corresponding carboxylic acid. Finally, 3-phenoxybenzoic acid can undergo methylation to form methyl 3-phenoxybenzoate.

Conclusion

This technical guide provides essential information for researchers and professionals working with methyl 3-phenoxybenzoate. The compiled data on its properties, along with detailed experimental protocols, will facilitate its synthesis, purification, and analysis. Furthermore, the elucidation of its role as a metabolite in pyrethroid degradation pathways is critical for a comprehensive understanding of the environmental and toxicological implications of these widely used insecticides. The provided diagrams and structured data are intended to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide on the Structure of Methyl 3-phenoxybenzoate

This document provides a comprehensive technical overview of Methyl 3-phenoxybenzoate (CAS No. 50789-43-0), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide details its molecular structure, physicochemical and spectroscopic properties, synthesis protocols, and its applications as a scaffold in medicinal chemistry.

Molecular Structure and Identification

Methyl 3-phenoxybenzoate is an aromatic compound classified as a methyl ester and a diaryl ether. Its structure consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a phenoxy group (-O-C₆H₅) at the meta- (3-) position relative to each other. This arrangement of a flexible ether linkage and a reactive ester group makes it a versatile building block in organic synthesis.

The IUPAC name for this compound is methyl 3-phenoxybenzoate.[1] Its molecular formula is C₁₄H₁₂O₃.[1][2][3]

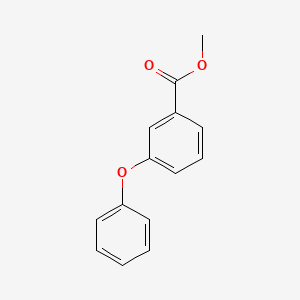

Caption: 2D structure of Methyl 3-phenoxybenzoate.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 50789-43-0 | [1][3][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][3][4] |

| Molecular Weight | 228.24 g/mol | [1][3][4] |

| IUPAC Name | methyl 3-phenoxybenzoate | [1] |

| Synonyms | 3-Methoxycarbonyldiphenyl ether, Benzoic acid, 3-phenoxy-, methyl ester | [1][5][6] |

| Boiling Point | 150-153 °C (at 1.5 Torr) | [4] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [4] |

| Polar Surface Area | 35.53 Ų | [1][5] |

| XLogP3 | 3.3 - 4.2 |[1][2][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of Methyl 3-phenoxybenzoate.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak is observed at m/z 228.[1] Key fragmentation peaks provide structural information.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings, with chemical shifts and coupling patterns indicative of their substitution. A singlet corresponding to the three protons of the methyl ester group will also be present.

-

¹³C NMR: The spectrum will display signals for all 14 carbon atoms, including the characteristic carbonyl carbon of the ester group (typically ~166 ppm) and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the functional groups: a strong C=O stretching vibration for the ester carbonyl group (around 1720 cm⁻¹), C-O-C stretching vibrations for the ether linkage, and C-H stretching and bending for the aromatic rings.

Table 2: Key GC-MS Fragmentation Data

| Feature | m/z Value |

|---|---|

| Top Peak (Molecular Ion) | 228 |

| 2nd Highest Peak | 197 |

| 3rd Highest Peak | 196 |

Experimental Protocols

Synthesis via Esterification

A common and efficient method for synthesizing Methyl 3-phenoxybenzoate is the Fischer esterification of 3-phenoxybenzoic acid with methanol, catalyzed by a strong acid.[7]

Materials:

-

3-phenoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenoxybenzoic acid in an excess of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure Methyl 3-phenoxybenzoate.[7]

Caption: Workflow for the synthesis of Methyl 3-phenoxybenzoate.

Analytical Characterization

Protocol for Purity and Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC): Dissolve a small sample of the final product in a suitable solvent (e.g., acetonitrile/water mixture). Analyze using a C18 column to determine purity by assessing the area percentage of the main peak.

-

NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or direct infusion) to confirm the molecular weight and analyze fragmentation patterns, which should be consistent with the expected structure.

Applications in Drug Development

The diaryl ether motif present in Methyl 3-phenoxybenzoate is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors where it can occupy hydrophobic pockets in ATP-binding sites.[8] While Methyl 3-phenoxybenzoate itself is primarily a building block, its structural analogs are key components in the development of targeted therapeutics.[8]

A notable application involves a derivative of the closely related methyl 3-aminobenzoate, which was developed as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[8][9] These enzymes are critical for cellular metabolism, and their inhibition presents a promising strategy for cancer treatment by disrupting the Krebs cycle and associated metabolic pathways.[8] The methyl ester provides a site for further chemical modification, a common strategy in lead optimization.[10]

Caption: Role of MDH in metabolism and its inhibition by a drug scaffold.

References

- 1. Methyl 3-phenoxybenzoate | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 3-phenoxybenzoate (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. METHYL 3-PHENOXYBENZOATE price,buy METHYL 3-PHENOXYBENZOATE - chemicalbook [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 50789-43-0 CAS MSDS (METHYL 3-PHENOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of Methyl 3-phenoxybenzoate from m-phenoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-phenoxybenzoate from m-phenoxybenzoic acid. This transformation is a fundamental esterification reaction with relevance in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the core chemical principles, a detailed experimental protocol, and expected outcomes.

Introduction

Methyl 3-phenoxybenzoate is a key chemical intermediate. Its synthesis from m-phenoxybenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] In this specific case, m-phenoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to yield the corresponding methyl ester.[2] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the product.[3]

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Fischer esterification of m-phenoxybenzoic acid with methanol.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of methyl 3-phenoxybenzoate based on established Fischer esterification methods.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| m-Phenoxybenzoic acid | 214.22 | 10.0 g | 0.0467 |

| Methanol | 32.04 | 100 mL | 2.47 |

| Sulfuric acid (conc.) | 98.08 | 2.0 mL | 0.036 |

| Diethyl ether | 74.12 | As needed | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Brine (Saturated NaCl) | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of m-phenoxybenzoic acid in 100 mL of methanol.

-

Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 150 mL of deionized water.

-

Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and 50 mL of brine.[4]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized methyl 3-phenoxybenzoate can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃[5] |

| Molecular Weight | 228.24 g/mol [5] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~315 °C (predicted) |

| ¹H NMR | Spectral data available[5] |

| ¹³C NMR | Spectral data available[5] |

| IR Spectrum | Spectral data available[5] |

Expected Yield

The esterification of m-phenoxybenzoic acid with methanol has been reported to proceed with high efficiency. A patent describing this conversion cites an esterification rate of over 95% when using an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or phosphotungstic acid.[2]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of methyl 3-phenoxybenzoate.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the extraction process.

-

The reaction should be performed in a well-ventilated area.

This guide provides a detailed framework for the synthesis of methyl 3-phenoxybenzoate. Researchers should adapt the protocol as needed based on their specific laboratory conditions and available equipment.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. homework.study.com [homework.study.com]

- 5. Methyl 3-phenoxybenzoate | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 3-phenoxybenzoate chemical formula and molecular weight

An In-Depth Technical Guide to Methyl 3-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenoxybenzoate is an aromatic ester with the chemical formula C14H12O3. While not a therapeutic agent itself, this compound is of significant interest to researchers, particularly in the fields of environmental science, toxicology, and synthetic chemistry. Its primary relevance stems from its dual role as a key intermediate in the synthesis of potent synthetic pyrethroid insecticides and as a metabolite of these same compounds.[1][2][3] Understanding the properties, synthesis, metabolism, and analytical methods associated with Methyl 3-phenoxybenzoate and its related compounds is crucial for assessing human exposure to pyrethroids and for developing new active ingredients.

Chemical and Physical Properties

The fundamental properties of Methyl 3-phenoxybenzoate are summarized below. This data provides a foundation for its use in experimental and industrial settings.

| Property | Value | Reference |

| Chemical Formula | C14H12O3 | [4][5][6][7] |

| Molecular Weight | 228.24 g/mol | [4][7][8][9] |

| IUPAC Name | methyl 3-phenoxybenzoate | [4] |

| CAS Number | 50789-43-0 | [4][5][8] |

| Density | 1.153 g/cm³ | [5] |

| Boiling Point | 150-153 °C at 1.5 Torr | [5] |

| Synonyms | Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether | [4][5] |

Synthesis and Industrial Relevance

Methyl 3-phenoxybenzoate is a crucial precursor for the synthesis of 3-phenoxybenzaldehyde. This aldehyde is a core building block for Type II pyrethroid insecticides, such as deltamethrin and cypermethrin, which are widely used in agriculture and public health.[1][10] The typical industrial synthesis involves the esterification of 3-phenoxybenzoic acid to yield Methyl 3-phenoxybenzoate, which is then reduced to form the target aldehyde.

Metabolism and Toxicological Significance

Methyl 3-phenoxybenzoate is a direct metabolite of certain pyrethroids like cyfluthrin.[2] More significantly, it is rapidly hydrolyzed in vivo to 3-phenoxybenzoic acid (3-PBA), which is the common and principal urinary biomarker for assessing human exposure to a wide array of pyrethroid insecticides.[4][8][9] The detection of 3-PBA in urine indicates recent exposure to these neurotoxic compounds.[4]

Recent research has focused on the toxicological effects of the 3-PBA metabolite. Studies have linked 3-PBA exposure to immunotoxicity, oxidative stress, and, notably, dopaminergic degeneration.[5][6] One proposed mechanism for its neurotoxicity involves the anomalous activation of asparagine endopeptidase (AEP), which leads to the pathological cleavage and aggregation of α-synuclein, a key feature of Parkinson's disease.[6]

Experimental Protocols

Analysis of 3-Phenoxybenzoic Acid (3-PBA) in Urine

For researchers in toxicology and epidemiology, quantifying 3-PBA in urine is a common requirement. The following protocol is a representative method based on gas chromatography with an electron-capture detector (GC-ECD), adapted from published methodologies.[11]

1. Sample Preparation:

- To 2 mL of urine, add an internal standard (e.g., 2-phenoxybenzoic acid).

- Perform acid hydrolysis by adding 1 mL of concentrated HCl and heating at 90°C for 1 hour to deconjugate metabolites.

- Cool the sample and perform liquid-liquid extraction using 5 mL of a hexane/diethyl ether mixture (1:1 v/v). Vortex and centrifuge.

- Transfer the organic layer to a new tube and repeat the extraction.

2. Derivatization:

- Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

- Add 100 µL of pentafluorobenzyl bromide (PFBBr) solution in acetone and 50 µL of potassium carbonate solution.

- Seal the vial and heat at 75°C for 1 hour to form the PFB-ester derivative.

3. Cleanup:

- After cooling, add 1 mL of isooctane and 1 mL of water. Vortex and centrifuge.

- Pass the isooctane layer through a solid-phase extraction (SPE) silica cartridge to remove interferences.

4. GC-ECD Analysis:

- Column: Intermediate polarity capillary column (e.g., DB-1701).

- Injector Temperature: 250°C.

- Detector Temperature: 300°C (ECD).

- Oven Program: Start at 100°C, ramp to 280°C.

- Carrier Gas: Nitrogen or Helium.

- Quantify the PFB-ester of 3-PBA against the internal standard derivative. The detection limit for this method is typically in the low µg/L range.[11]

Synthesis of Methyl 3-phenoxybenzoate

The following is a generalized protocol for the synthesis of Methyl 3-phenoxybenzoate via Fischer esterification.

1. Reaction Setup:

- In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxybenzoic acid (1 equivalent), methanol (10-20 equivalents, serves as solvent and reactant), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 mol%).

2. Reaction Execution:

- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Workup and Purification:

- After the reaction is complete, cool the mixture to room temperature.

- Remove the excess methanol using a rotary evaporator.

- Dissolve the residue in an organic solvent like ethyl acetate.

- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material) and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude Methyl 3-phenoxybenzoate using vacuum distillation or column chromatography on silica gel.

Conclusion

Methyl 3-phenoxybenzoate holds a pivotal position in the lifecycle of pyrethroid insecticides, serving as both a synthetic precursor and a metabolic byproduct. For researchers and drug development professionals, its significance lies not in direct therapeutic application, but in its utility for chemical synthesis and as an indicator of exposure to a globally important class of neurotoxins. The associated metabolite, 3-PBA, is a critical biomarker whose own toxicological profile, particularly concerning neurodegenerative processes, warrants continued investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 3-phenoxybenzoate | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The relation between dietary habits and urinary levels of 3-phenoxybenzoic acid, a pyrethroid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical method for the determination of urinary 3-phenoxybenzoic acid in subjects occupationally exposed to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 3-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-phenoxybenzoate. The information is curated to support research, scientific, and drug development applications, with a focus on data presentation, experimental methodologies, and logical visualization of synthetic pathways.

Chemical Identity and Physical Properties

Methyl 3-phenoxybenzoate is an aromatic ester with the chemical formula C₁₄H₁₂O₃. It is also known by other names such as benzoic acid, 3-phenoxy-, methyl ester, and 3-methoxycarbonyldiphenyl ether[1]. Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers for Methyl 3-phenoxybenzoate

| Identifier | Value |

| CAS Number | 50789-43-0[1] |

| Molecular Formula | C₁₄H₁₂O₃[1] |

| IUPAC Name | methyl 3-phenoxybenzoate[1] |

| SMILES | COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[1] |

| InChIKey | GWNMDCSPTJONPD-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties of Methyl 3-phenoxybenzoate

| Property | Value | Source |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| Boiling Point | 150 °C | Carl ROTH[2] |

| logP (o/w) | 4.080 (estimated) | The Good Scents Company[3] |

| Water Solubility | 14.98 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of Methyl 3-phenoxybenzoate

The synthesis of Methyl 3-phenoxybenzoate can be achieved through several routes. The two primary methods are the Fischer esterification of 3-phenoxybenzoic acid and the Ullmann condensation.

Fischer Esterification of 3-Phenoxybenzoic Acid

This method involves the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol.

Caption: Fischer Esterification of 3-Phenoxybenzoic Acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxybenzoic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 3-phenoxybenzoate[4].

Ullmann Condensation

The Ullmann condensation provides an alternative route, involving a copper-catalyzed reaction between a phenol and an aryl halide[5][6][7].

Caption: Ullmann Condensation for Methyl 3-phenoxybenzoate Synthesis.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To an oven-dried Schlenk flask, add a copper(I) salt (e.g., CuI, 10 mol%), a base (e.g., potassium carbonate, 2.0 equivalents), phenol (1.2 equivalents), and methyl 3-halobenzoate (1.0 equivalent, where the halide is typically bromide or iodide)[8].

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a high-boiling polar solvent such as anhydrous N,N-dimethylformamide (DMF) via syringe[5][8].

-

Reaction: Heat the reaction mixture to a high temperature (typically >140 °C) and stir for several hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS[8].

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the characterization of Methyl 3-phenoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-25 mg of Methyl 3-phenoxybenzoate for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube[9]. Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[9].

-

Instrument Parameters (General):

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a liquid cell.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in Methyl 3-phenoxybenzoate. Key expected peaks include C=O stretching for the ester, C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic rings.

Mass Spectrometry (MS)

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Methyl 3-phenoxybenzoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Parameters (General):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Temperature Program: An initial temperature of ~100 °C, ramped up to ~280 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Analysis: Identify the peak corresponding to Methyl 3-phenoxybenzoate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and characteristic fragment ions, which can be used to confirm the structure of the compound.

Caption: General Workflow for GC-MS Analysis.

Biological and Toxicological Information

Experimental toxicological data specifically for Methyl 3-phenoxybenzoate is limited in the publicly available literature. Much of the available information pertains to its parent compound, 3-phenoxybenzoic acid, or to the general class of benzoates. Therefore, caution should be exercised, and a comprehensive safety assessment should be conducted before handling this compound.

Table 3: Hazard Information for Methyl 3-phenoxybenzoate

| Hazard | Classification | Precautionary Statements | Source |

| Skin Irritation | Causes skin irritation | H315 | AK Scientific, Inc.[10] |

| Eye Irritation | Causes serious eye irritation | H319 | AK Scientific, Inc.[10] |

| Respiratory Irritation | May cause respiratory irritation | H335 | AK Scientific, Inc.[10] |

It is important to note that some safety data sheets for "Methyl Benzoate" are available, but this is a different chemical compound (CAS 93-58-3) and the toxicological properties may differ significantly[11][12][13][14]. An in-silico study on 3-phenoxybenzoic acid and its metabolites, including Methyl 3-phenoxybenzoate, predicted potential for various toxic effects, but these are computational predictions and not experimental results.

There is currently insufficient data to classify Methyl 3-phenoxybenzoate with respect to mutagenicity, carcinogenicity, or reproductive toxicity.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of Methyl 3-phenoxybenzoate, along with detailed, albeit generalized, experimental protocols for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. It is crucial to highlight the current lack of comprehensive experimental toxicological data for this specific compound, underscoring the need for careful handling and further safety evaluation.

References

- 1. Methyl 3-phenoxybenzoate | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-phenoxybenzoate, 5 g, CAS No. 50789-43-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 3. methyl 3-phenoxybenzoate, 50789-43-0 [thegoodscentscompany.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. aksci.com [aksci.com]

- 11. nj.gov [nj.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 3-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety data and recommended handling precautions for Methyl 3-phenoxybenzoate (CAS No. 50789-43-0). It is intended for professionals in research and development who may handle this compound. A critical finding from the review of available safety literature is the absence of a formal, harmonized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. This indicates that the toxicological properties of this specific chemical have not been fully investigated or reported in standard regulatory databases. Therefore, it must be handled with the care afforded to a substance with unknown potential hazards.

Chemical Identification and Physical Properties

Proper identification is the first step in ensuring chemical safety. The fundamental identifiers and known physical properties of Methyl 3-phenoxybenzoate are summarized below.

| Identifier | Value | Source |

| CAS Number | 50789-43-0 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1][2] |

| IUPAC Name | methyl 3-phenoxybenzoate | [2] |

| Synonyms | Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether | [2] |

| Physical Property | Value | Source |

| Boiling Point | 334.4 °C (estimated) | [3] |

| Flash Point | 138.2 °C (281.0 °F) (estimated) | [3] |

| Water Solubility | 14.98 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 4.080 (estimated) | [3] |

Hazard Identification and GHS Classification

A thorough search of publicly available safety data sheets and chemical databases reveals that Methyl 3-phenoxybenzoate does not have a harmonized GHS classification.[3] Sources that typically provide this information explicitly state that no classification or hazard statements were found.[3] Some vendors supply the chemical on an "as-is" basis without analytical data, underscoring the lack of comprehensive safety testing.

In the absence of specific data, a precautionary approach is mandatory. The logical workflow for GHS classification, which would be applied if hazard data were available, is illustrated below.

Handling Precautions and Exposure Controls

Given the unknown hazard profile, stringent adherence to standard laboratory safety protocols is required.

3.1. Engineering Controls

-

Ventilation: Handle the substance exclusively in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4][5]

-

Eye Wash and Safety Shower: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses that conform to recognized standards (e.g., EU EN166, US OSHA 29 CFR 1910.133).[4][6]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[4][5]

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator may be necessary.[4][6]

3.3. General Hygiene

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Wash hands thoroughly after handling the substance.[7]

Accidental Release and Emergency Procedures

A clear workflow for handling the substance and responding to emergencies is critical.

4.1. First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[7][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[7]

-

Specific Hazards: Combustible. Vapors may be heavier than air and spread along floors. Hazardous decomposition products may include carbon oxides.[9]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors or mist.[4][7]

-

Environmental Precautions: Prevent the product from entering drains or public waters.[4][7]

-

Containment: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[6][9]

Methodologies for Hazard Characterization

While specific experimental data for Methyl 3-phenoxybenzoate is lacking, this section outlines the standard methodologies that would be employed to determine its toxicological profile and generate data for a GHS classification. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

| Hazard Endpoint | Typical Experimental Protocol (OECD Guideline) | Methodology Summary |

| Acute Oral Toxicity | OECD TG 420, 423, or 425 | These tests involve the administration of the substance to fasted animals (typically rodents) in a single dose. The protocols are designed to estimate the LD50 (the dose causing fatality in 50% of test animals) and identify signs of toxicity. |

| Skin Irritation/Corrosion | OECD TG 404 | A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days to determine if the substance is an irritant. |

| Eye Irritation/Corrosion | OECD TG 405 | The test substance is applied to one eye of a test animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva to assess the potential for irritation or serious eye damage. |

| Skin Sensitization | OECD TG 429 (LLNA) | The Local Lymph Node Assay (LLNA) is a common method. It involves applying the test substance to the ears of mice and measuring the subsequent lymphocyte proliferation in the draining lymph node to determine the potential for allergic contact dermatitis. |

| Aquatic Toxicity | OECD TG 201, 202, 203 | A series of tests exposing aquatic organisms (e.g., algae, daphnia, fish) to the substance in water. The tests determine the concentration that affects growth, mobility, or survival (EC50 or LC50) to classify aquatic hazards. |

Professionals intending to use Methyl 3-phenoxybenzoate are encouraged to consult specialized toxicological databases or commission testing if a comprehensive risk assessment is required for their specific application.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 3-phenoxybenzoate | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 3-phenoxybenzoate, 50789-43-0 [thegoodscentscompany.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. spectrumchemical.com [spectrumchemical.com]

solubility of Methyl 3-phenoxybenzoate in different solvents

An In-depth Technical Guide to the Solubility of Methyl 3-Phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl 3-phenoxybenzoate in various solvents. Due to the limited availability of specific quantitative solubility data for methyl 3-phenoxybenzoate in public literature, this document focuses on providing a framework for understanding its solubility characteristics. This is achieved by presenting available qualitative information, detailed experimental protocols for solubility determination, and quantitative solubility data for structurally analogous aromatic esters. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of methyl 3-phenoxybenzoate in their formulations.

Introduction to Methyl 3-Phenoxybenzoate

Methyl 3-phenoxybenzoate is an aromatic ester with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzoate group and a phenoxy substituent, suggests a generally nonpolar character, which dictates its solubility profile. Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in formulation development where solvent selection is a critical parameter. While specific solubility values are not widely published, it is generally understood to be soluble in many common organic solvents and has very low solubility in water.

Solubility of Methyl 3-Phenoxybenzoate: A Qualitative Overview

Qualitative assessments indicate that methyl 3-phenoxybenzoate is soluble in a range of polar and non-polar organic solvents. One study mentioned its solubility in petroleum ether, ethyl acetate, methanol, ethanol, and acetone[1]. Another source indicates its detection in methanol, suggesting some degree of solubility[2]. The estimated water solubility is low, at approximately 14.98 mg/L at 25 °C.

Quantitative Solubility Data of Structurally Similar Aromatic Esters

In the absence of extensive quantitative data for methyl 3-phenoxybenzoate, examining the solubility of structurally similar compounds such as methyl benzoate and ethyl benzoate can provide valuable insights into its likely behavior in various solvents. These compounds share the core methyl ester of a benzoic acid structure.

Table 1: Quantitative Solubility Data for Methyl Benzoate

| Solvent | Temperature (°C) | Solubility |

| Methanol | Ambient | Completely Miscible |

| Ethanol | 20 | Soluble (1mL in 4mL of 60% ethanol) |

| Ether | Ambient | Completely Miscible |

| Water | Ambient | Slightly Soluble |

Table 2: Quantitative Solubility Data for Ethyl Benzoate

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 25 | 0.07[3] |

Note: The data presented in these tables are for analogous compounds and should be used as a general guide to the expected solubility of methyl 3-phenoxybenzoate.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like methyl 3-phenoxybenzoate in a liquid solvent.

Isothermal Saturation Method

The isothermal saturation method is a widely used technique to determine the equilibrium solubility of a compound at a specific temperature.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: An excess amount of methyl 3-phenoxybenzoate is added to a known volume or weight of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The system is monitored to confirm that the concentration of the dissolved solute remains constant over time.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the solid phase. This can be achieved by:

-

Filtration: Using a syringe filter (e.g., 0.45 µm PTFE) that is pre-saturated with the solution to minimize loss of solute due to adsorption.

-

Centrifugation: Centrifuging the sample and carefully decanting the supernatant.

-

-

Analysis: The concentration of methyl 3-phenoxybenzoate in the clear, saturated solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method provides high accuracy and specificity.

-

UV-Vis Spectroscopy: If the compound has a chromophore and a calibration curve is established.

-

-

Calculation: The solubility is then expressed in appropriate units, such as g/100 mL, mol/L, or mass fraction.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly for non-volatile solutes.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution: A saturated solution of methyl 3-phenoxybenzoate is prepared in the chosen solvent at a specific temperature, following the same equilibration procedure as the isothermal saturation method (steps 1 and 2 above).

-

Sample Collection: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is evaporated from the container. This should be done under controlled conditions to avoid loss of the solute:

-

For volatile solvents, evaporation can be carried out in a fume hood at ambient temperature or with gentle heating.

-

A rotary evaporator can be used for more efficient and controlled solvent removal.

-

A vacuum oven at a temperature below the melting point of the solute can be used for final drying.

-

-

Drying to a Constant Weight: The container with the solid residue is placed in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the methyl 3-phenoxybenzoate. The container is periodically cooled in a desiccator and weighed until a constant mass is achieved.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the saturated solution.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using either the isothermal saturation or gravimetric method.

Caption: Workflow for experimental solubility determination.

Logical Workflow for Solvent Selection

The following diagram outlines a logical process for selecting a suitable solvent system for methyl 3-phenoxybenzoate based on solubility requirements.

Caption: Logical workflow for solvent system selection.

Conclusion

While direct quantitative solubility data for methyl 3-phenoxybenzoate remains scarce in publicly accessible literature, a strong understanding of its likely solubility behavior can be inferred from its chemical structure and by examining data from analogous aromatic esters. This technical guide has provided a comprehensive overview of the available information and, crucially, has detailed the standard experimental protocols that researchers can employ to generate precise solubility data for their specific applications. The provided workflows offer a systematic approach to both determining solubility and selecting appropriate solvent systems. For professionals in the pharmaceutical and chemical industries, a thorough experimental determination of solubility in relevant solvent systems is highly recommended to ensure the robustness of their processes and formulations.

References

The Genesis of a Core Moiety: A Technical Guide to the Discovery and Historical Background of Methyl 3-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenoxybenzoate, a key aromatic ester, holds a significant position in the landscape of organic synthesis and medicinal chemistry. While not a household name, its structural motif, the diaryl ether linkage, is a cornerstone in the architecture of numerous biologically active molecules and functional materials. This technical guide delves into the historical context of its discovery, rooted in the development of seminal cross-coupling reactions, and provides a comprehensive overview of its synthesis, physicochemical properties, and the experimental protocols that underpin its creation.

Historical Background: The Dawn of Diaryl Ether Synthesis

The discovery of methyl 3-phenoxybenzoate is not marked by a single, celebrated event but is intrinsically linked to the pioneering work of German chemist Fritz Ullmann at the turn of the 20th century. Prior to his contributions, the formation of a stable ether bond between two aromatic rings was a formidable challenge for organic chemists.

In 1901, Ullmann and his student, J. Bielecki, first reported a copper-promoted reaction to form biaryl compounds from aryl halides.[1][2] This groundbreaking work demonstrated the utility of a transition metal to facilitate the formation of a carbon-carbon bond between two aryl groups.[3][4] This initial discovery, now known as the Ullmann reaction or Ullmann coupling, laid the groundwork for a broader class of copper-mediated cross-coupling reactions.[1][5]

Of particular relevance to methyl 3-phenoxybenzoate is the subsequent extension of this methodology to the formation of carbon-oxygen bonds. In 1905, Ullmann reported the synthesis of diaryl ethers by reacting a phenol with an aryl halide in the presence of a base and a copper catalyst.[4][6] This reaction, termed the Ullmann condensation or Ullmann diaryl ether synthesis, became the first general and reliable method for preparing these compounds.[6][7][8]

More recently, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification reactions, has provided an alternative and often more efficient route to diaryl ethers, including methyl 3-phenoxybenzoate.[6][7] These modern methods offer milder reaction conditions, broader substrate scope, and lower catalyst loadings.

Physicochemical and Spectroscopic Data

The fundamental properties of methyl 3-phenoxybenzoate are summarized in the table below, providing a quantitative basis for its use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [12] |

| Molecular Weight | 228.24 g/mol | [12] |

| CAS Number | 50789-43-0 | [12] |

| Appearance | Not specified; likely a solid or liquid | |

| Boiling Point | 334.40 °C (estimated) | [13] |

| Melting Point | Data not available | |

| logP (o/w) | 4.080 (estimated) | [13] |

| Solubility in Water | 14.98 mg/L @ 25 °C (estimated) | [13] |

| IUPAC Name | methyl 3-phenoxybenzoate | [12] |

| SMILES | COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | [12] |

| InChIKey | GWNMDCSPTJONPD-UHFFFAOYSA-N | [12] |

Synthetic Pathways and Experimental Protocols

The synthesis of methyl 3-phenoxybenzoate is primarily achieved through two key cross-coupling strategies: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling.

Ullmann Condensation

This classical copper-catalyzed reaction remains a viable method for the synthesis of diaryl ethers.

Reaction:

Phenol + Methyl 3-bromobenzoate --(Cu catalyst, Base)--> Methyl 3-phenoxybenzoate

Detailed Experimental Protocol:

-

Materials:

-

Phenol (1.2 equivalents)

-

Methyl 3-bromobenzoate (1.0 equivalent)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add CuI (0.1 eq), K₂CO₃ (2.0 eq), phenol (1.2 eq), and methyl 3-bromobenzoate (1.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 140°C and stir for 18-24 hours under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-phenoxybenzoate.

-

Buchwald-Hartwig C-O Cross-Coupling

This palladium-catalyzed method generally offers milder conditions and a broader substrate scope.

Reaction:

Phenol + Methyl 3-bromobenzoate --(Pd catalyst, Ligand, Base)--> Methyl 3-phenoxybenzoate

Detailed Experimental Protocol:

-

Materials:

-

Phenol (1.2 equivalents)

-

Methyl 3-bromobenzoate (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

A suitable phosphine ligand (e.g., Xantphos) (0.04 equivalents)

-

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Anhydrous toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add anhydrous toluene, followed by phenol (1.2 eq) and methyl 3-bromobenzoate (1.0 eq).

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours under the inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-phenoxybenzoate.

-

Visualizing the Synthesis

The following diagrams illustrate the synthetic workflows and pathways for obtaining methyl 3-phenoxybenzoate.

Caption: Key Synthetic Routes to Methyl 3-phenoxybenzoate.

Caption: Generalized Workflow for Chemical Synthesis and Purification.

Applications and Future Outlook

Methyl 3-phenoxybenzoate primarily serves as a versatile building block in organic synthesis. Its structure is a precursor to more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, the corresponding acid, 3-phenoxybenzoic acid, is a known metabolite of several pyrethroid insecticides.[14][15][16] The ester itself can be a starting material for the synthesis of various derivatives with potential biological activities. A patent indicates its use in the synthesis of m-phenoxy benzaldehyde, an important intermediate.[17]

The historical significance of methyl 3-phenoxybenzoate lies in its embodiment of the power of transition metal-catalyzed cross-coupling reactions. Its synthesis, once a significant challenge, is now a routine procedure, a testament to over a century of chemical innovation that began with the pioneering work of Fritz Ullmann. As the demand for novel pharmaceuticals and advanced materials continues to grow, the fundamental structural motifs, such as the diaryl ether core of methyl 3-phenoxybenzoate, will undoubtedly remain central to the endeavors of researchers and scientists in drug development and beyond.

References

- 1. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann coupling-An overview - operachem [operachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 10. collaborate.princeton.edu [collaborate.princeton.edu]

- 11. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. (2002) | Elizabeth Buck | 272 Citations [scispace.com]

- 12. Methyl 3-phenoxybenzoate | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. methyl 3-phenoxybenzoate, 50789-43-0 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Phenoxybenzoic Acid (3PBA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide on the Occurrence of 3-Phenoxybenzoic Acid, a Key Metabolite of Synthetic Pyrethroids

A Note on Methyl 3-phenoxybenzoate: Scientific literature indicates that Methyl 3-phenoxybenzoate is a synthetic compound and is not known to occur naturally. This guide will focus on the closely related and environmentally significant compound, 3-phenoxybenzoic acid (3-PBA), which is a primary metabolite of synthetic pyrethroid insecticides. The widespread use of these insecticides in agriculture and domestic settings leads to the common detection of 3-PBA in various organisms and environmental matrices.

Introduction to 3-Phenoxybenzoic Acid (3-PBA)

3-Phenoxybenzoic acid (3-PBA) is a carboxylic acid that serves as a common biomarker for human and environmental exposure to a class of synthetic insecticides known as pyrethroids.[1][2] Pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are structurally based on natural pyrethrins found in chrysanthemum flowers. Due to their extensive use in agriculture, public health, and residential pest control, pyrethroid metabolites like 3-PBA are ubiquitously found in the environment and in human populations worldwide.[1][3] Monitoring the levels of 3-PBA in biological samples, particularly urine, is a reliable method for assessing recent exposure to pyrethroid insecticides.[1][2]

Quantitative Data on 3-PBA Occurrence

The concentration of 3-PBA has been quantified in numerous human and environmental samples. The following table summarizes representative findings from various biomonitoring studies.

| Population/Matrix | Sample Type | Geographic Region/Study | Median/Geometric Mean Concentration (µg/g creatinine or as noted) | Range of Concentrations (µg/g creatinine or as noted) |

| Children (1999–2016) | Urine | Systematic Review | 0.2 - 4.7 | Not specified |

| Pregnant Women (1997–2014) | Urine | Systematic Review | 0.23 - 1.55 | Not specified |

| Environmentally Exposed Adults (1999–2017) | Urine | Systematic Review | 0.11 - 3.34 | Not specified |

| Occupationally Exposed Adults (2004–2017) | Urine | Systematic Review | 0.43 - 14 | Not specified |

| Elementary Students (2011) | Urine | South Korea | 1.46 | Detected in all participants |

| Forestry Workers (High Exposure) | Urine | Pine Cone Seed Harvesters | 6.40 ± 9.60 ng/mL | Not specified |

| Newborns | Umbilical Cord Blood | Not specified | 4.16 ng/mL (mean) | 95th percentile: 115.9 ng/mL |

Metabolic Pathway of Pyrethroid Insecticides to 3-PBA

The biotransformation of pyrethroid insecticides in mammals and other organisms is a detoxification process primarily carried out in the liver. The metabolic cascade involves two main phases. The initial and most critical step is the hydrolysis of the ester linkage in the pyrethroid molecule. This reaction is catalyzed by carboxylesterases.[7][8] This hydrolysis yields two main fragments: a cyclopropane carboxylic acid derivative and, in the case of many common pyrethroids, 3-phenoxybenzyl alcohol (3-PBAlc).[9][10]

Subsequently, the 3-phenoxybenzyl alcohol undergoes oxidation. This two-step oxidation process, mediated by alcohol and aldehyde dehydrogenases, first converts the alcohol to 3-phenoxybenzaldehyde (3-PBAld) and then to the final metabolite, 3-phenoxybenzoic acid (3-PBA).[11] Cytochrome P450 monooxygenases can also be involved in the metabolism of pyrethroids, often through hydroxylation of the aromatic rings, but the ester hydrolysis pathway is a major route for the formation of 3-PBA.[12][13][14] The resulting 3-PBA is more water-soluble and can be excreted from the body, primarily in urine.[1]

Experimental Protocols for 3-PBA Analysis

The detection and quantification of 3-PBA in biological matrices like urine require sensitive analytical methods. A common approach involves Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative protocol synthesized from established methodologies.[4][15][16][17]

Objective: To quantify the concentration of 3-phenoxybenzoic acid (3-PBA) in human urine samples.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE).

Materials and Reagents:

-

Human urine samples

-

3-PBA analytical standard

-

Internal standard (e.g., 2-phenoxybenzoic acid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium acetate buffer

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Derivatizing agent (e.g., Pentafluorobenzyl bromide - PFBBr)

-

Solid-Phase Extraction (SPE) cartridges (mixed-mode)

-

GC-MS system with an appropriate capillary column

Procedure:

-

Hydrolysis of Conjugates:

-

Pipette a 1.0 mL aliquot of the urine sample into a glass tube.

-

To release conjugated 3-PBA, perform acid hydrolysis by adding 0.2 mL of concentrated HCl.[15]

-

Cap the tube and heat at 90-100°C for 1 hour.[4]

-

Allow the sample to cool to room temperature.

-

Neutralize the sample by carefully adding concentrated NaOH.

-

Add 1.0 mL of sodium acetate buffer to the neutralized sample.[4]

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of sodium acetate buffer through the cartridge.[4]

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interferences.[4]

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the 3-PBA from the cartridge using 2 mL of a mixture of hexane and ethyl acetate (e.g., 70:30 v/v) containing 1% acetic acid.[4]

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent.

-

Add the derivatizing agent (e.g., PFBBr) and a catalyst, then heat to convert the acidic 3-PBA to a more volatile ester suitable for GC analysis.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., hexane).

-

Inject a 1-2 µL aliquot into the GC-MS system.

-